molecular formula C16H10ClNO2 B11712702 (3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one CAS No. 23336-93-8

(3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11712702
CAS No.: 23336-93-8
M. Wt: 283.71 g/mol
InChI Key: XGBNPLHPMFBPJP-LCYFTJDESA-N
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Description

(3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chlorophenyl group and an oxoethylidene moiety attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one typically involves the condensation of 4-chlorobenzaldehyde with isatin in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can lead to a variety of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Studies have shown that it may have applications in treating diseases such as cancer, bacterial infections, and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical manufacturing.

Mechanism of Action

The mechanism of action of (3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-Fluorodeschloroketamine
  • N’-[(2R,3Z)-2-(4-chlorophenyl)-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide

Uniqueness

Compared to similar compounds, (3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one stands out due to its specific structural features, such as the presence of the chlorophenyl group and the oxoethylidene moiety. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

23336-93-8

Molecular Formula

C16H10ClNO2

Molecular Weight

283.71 g/mol

IUPAC Name

(3Z)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1H-indol-2-one

InChI

InChI=1S/C16H10ClNO2/c17-11-7-5-10(6-8-11)15(19)9-13-12-3-1-2-4-14(12)18-16(13)20/h1-9H,(H,18,20)/b13-9-

InChI Key

XGBNPLHPMFBPJP-LCYFTJDESA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C(=O)C3=CC=C(C=C3)Cl)/C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C3=CC=C(C=C3)Cl)C(=O)N2

Origin of Product

United States

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